1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide
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Overview
Description
1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide is a complex organic compound with the molecular formula C16H26N4O2 and a molecular weight of 306.41 g/mol. This compound features a piperidine ring substituted with a carboxamide group and a cyanocyclohexyl moiety, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanocyclohexyl Intermediate: Cyclohexanone is reacted with cyanide sources under basic conditions to form 1-cyanocyclohexane.
Carbamoylation: The cyanocyclohexane is then reacted with methyl isocyanate to introduce the carbamoyl group.
Piperidine Ring Formation: The intermediate is then coupled with piperidine-4-carboxylic acid under dehydrating conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyanocyclohexyl moiety, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl}piperidine-4-carboxamide: Similar structure with an ethyl group instead of a methyl group.
1-{[(1-Cyanocyclohexyl)(ethyl)carbamoyl]methyl}piperidine-4-carboxamide: Similar structure with an ethyl group on the carbamoyl moiety.
Comparison: Compared to its analogs, 1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide may exhibit unique properties due to the specific positioning and nature of its substituents
Properties
IUPAC Name |
1-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-19(16(12-17)7-3-2-4-8-16)14(21)11-20-9-5-13(6-10-20)15(18)22/h13H,2-11H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJPGCFVMGVFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCC(CC1)C(=O)N)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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